molecular formula C9H14O4 B13547647 Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate

Cat. No.: B13547647
M. Wt: 186.20 g/mol
InChI Key: ANLYMVADVGPNRB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless liquid with a molecular weight of 186.21 g/mol . This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the tetrahydrofuran ring, which can stabilize certain reaction intermediates and facilitate specific chemical transformations .

Comparison with Similar Compounds

Uniqueness: Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This ring structure can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2-methyl-3-oxo-3-(oxolan-3-yl)propanoate

InChI

InChI=1S/C9H14O4/c1-6(9(11)12-2)8(10)7-3-4-13-5-7/h6-7H,3-5H2,1-2H3

InChI Key

ANLYMVADVGPNRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCOC1)C(=O)OC

Origin of Product

United States

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